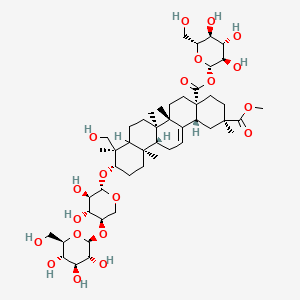

Esculentoside L

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Esculentoside A (EsA) is a saponin isolated from the Chinese herb Phytolacca esculenta . It has the effect of modulating immune response, cell proliferation and apoptosis as well as anti-inflammatory effects .

Chemical Reactions Analysis

Esculentoside A has been shown to have protective effects against acute liver injury induced by carbon tetrachloride (CCl4) and galactosamine (GalN)/lipopolysaccharides (LPS) . It also exerts anti-oxidative stress and anti-apoptotic effects in rat experimental membranous nephropathy by regulating the MAPK pathway .Physical and Chemical Properties Analysis

The molecular weight of Esculentoside A is 826.96 . Its purity, as determined by HPLC, is 98.37% .Aplicaciones Científicas De Investigación

1. Protective Effects on Radiation-Induced Dermatitis and Fibrosis

Esculentoside A (EsA) has been studied for its protective effects against radiation-induced cutaneous and fibrovascular toxicity. It exhibits potential in reducing levels of inflammatory cytokines like IL-1alpha, MCP-1, VEGF, and TGF-beta1, thus reducing soft-tissue toxicity in both in vivo and in vitro settings. This property makes it a candidate for mitigating radiation-induced dermatological complications (Xiao et al., 2006).

2. Anti-Inflammatory Properties

Several studies have highlighted the anti-inflammatory capabilities of different forms of esculentosides, particularly in inhibiting the production of pro-inflammatory cytokines. Esculentoside B (EsB) has been shown to inhibit nitric oxide production and suppress gene expression levels of pro-inflammatory cytokines in macrophage cells, indicating its potential as an anti-inflammatory agent (Abekura et al., 2019).

3. Immunological Function Modulation

Esculentoside A has been observed to influence immunological functions, including inhibiting the production of IL-1, IL-2, and prostaglandin E2. Its effect on these immune responses points to a possible role in modulating immune-related activities and conditions (Xiao et al., 2004).

4. Potential in Osteoarthritis Treatment

Research indicates that esculentoside A can ameliorate inflammation and repress osteoclastogenesis, making it a potential therapeutic agent for osteoarthritis. It has been shown to suppress IL-1β-induced inflammatory and metabolic factors, as well as restrain osteoclast formation, suggesting its efficacy in treating articular deterioration related to osteoarthritis (Shao et al., 2020).

5. Neuroprotective Effects

Esculentoside A has demonstrated potential in neuroprotection, particularly in reducing neuroinflammation. It has shown efficacy in suppressing inflammatory responses in microglial cells and protecting against neuroinflammation triggered by β-amyloid, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Yang et al., 2017).

6. Modulation of T-Lymphocyte Proliferation and Apoptosis

Esculentoside A has been shown to have a modulatory effect on T-lymphocyte proliferation and apoptosis, particularly in the context of autoimmune diseases. This indicates its potential use in treatments targeting adaptive immunity and autoimmune responses (Hu et al., 2010).

7. Antiproliferative Effects Against Colorectal Cancer Cells

Studies indicate that esculentoside A can inhibit proliferation and migration of colorectal cancer cells. This antiproliferative effect, demonstrated through cell cycle arrest and reduced colony formation, suggests its potential as a therapeutic agent in colorectal cancer management (Momenah et al., 2023).

8. Molecular Targets and Mechanisms

Research has delved into the molecular targets and mechanisms of esculentosides, particularly EsA and EsB. Their effects on enzymes like COX-2 and casein kinase 2, and their interactions with proteins like ribosomal protein S3a, provide insights into their molecular actions and potential therapeutic applications (Li et al., 2018).

9. Hepatotoxicity and Nephrotoxicity Studies

While esculentosides exhibit beneficial pharmacological properties, studies have also pointed out their potential hepatotoxic and nephrotoxic effects. Understanding these adverse effects is crucial for their safe and effective clinical use (He et al., 2021).

Mecanismo De Acción

Esculentoside A treatment attenuated CCl4 and GalN/LPS-induced acute liver injury in mice and its protective effects might be involved in inhibiting inflammatory response and oxidative stress, but not apoptosis with its underlying mechanism associated with PPAR-γ, NF-κB and ERK signal pathways . It also exhibits antiproliferative effects against human colorectal cancer cells .

Safety and Hazards

Propiedades

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O20/c1-43(41(60)62-6)13-15-48(42(61)68-40-37(59)34(56)31(53)25(19-50)65-40)16-14-46(4)22(23(48)17-43)7-8-28-44(2)11-10-29(45(3,21-51)27(44)9-12-47(28,46)5)67-38-35(57)32(54)26(20-63-38)66-39-36(58)33(55)30(52)24(18-49)64-39/h7,23-40,49-59H,8-21H2,1-6H3/t23-,24-,25-,26-,27?,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWCAIWHFSJANE-HKNRWETISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130364-33-9 |

Source

|

| Record name | Esculentoside L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130364339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione](/img/structure/B1212030.png)

![N-(2-aminoethyl)-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide](/img/structure/B1212050.png)